Calcium adipate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Calcium adipate is an organic compound with the chemical formula . It is the calcium salt of adipic acid and is classified as a dicarboxylate. This compound typically appears as a white crystalline powder and is soluble in water. Calcium adipate is often used in various applications, including food additives and pharmaceuticals, due to its properties as a stabilizer and emulsifier .

In this reaction, adipic acid reacts with calcium hydroxide to produce calcium adipate and water. Additionally, calcium adipate can participate in esterification reactions, where it may react with alcohols to form esters .

Research indicates that calcium adipate exhibits low toxicity and is generally recognized as safe for consumption as a food additive. It has been studied for its potential benefits in enhancing the stability of certain formulations, particularly in pharmaceuticals. The compound's role as a stabilizer may also extend to improving the bioavailability of certain nutrients when used in dietary supplements .

Calcium adipate can be synthesized through various methods:

- Neutralization Reaction: The most common method involves the reaction of adipic acid with calcium hydroxide, as previously described.

- Direct Reaction: Calcium oxide can also react directly with adipic acid to form calcium adipate.

- Solvothermal Synthesis: In some studies, solvothermal methods have been employed to produce calcium adipate monohydrate, which involves heating the components in a solvent under pressure .

Calcium adipate has several applications across different industries:

- Food Industry: Used as an emulsifier and stabilizer in various food products.

- Pharmaceuticals: Acts as an excipient in drug formulations, enhancing stability and bioavailability.

- Agriculture: Sometimes utilized in fertilizers and animal feed due to its mineral content.

- Cosmetics: Employed in personal care products for its emulsifying properties .

Studies on calcium adipate's interactions reveal that it can influence the solubility and stability of other compounds. For instance, research indicates that it may enhance the solubility of certain nutrients when combined with other dietary components. Its interaction with various ions in solution has also been analyzed, providing insights into its behavior in biological systems .

Calcium adipate shares similarities with several other compounds derived from dicarboxylic acids. Here are some comparable compounds:

| Compound | Formula | Uses | Unique Features |

|---|---|---|---|

| Sodium adipate | Food additive (E356) | More soluble than calcium adipate | |

| Potassium adipate | Food additive (E357) | Higher solubility compared to sodium | |

| Magnesium adipate | Used in nutritional supplements | Provides magnesium alongside benefits | |

| Adipic acid | Precursor for nylon production | Primary source for all adipates |

Calcium adipate's uniqueness lies in its specific application as a mineral supplement while maintaining low toxicity levels compared to other salts of adipic acid. Its stability and compatibility with various formulations make it particularly valuable in food and pharmaceutical industries .

Calcium adipate is systematically named calcium hexanedioate under IUPAC nomenclature, reflecting its derivation from adipic acid (hexanedioic acid). Its chemical identity is defined by the following parameters:

| Property | Value |

|---|---|

| CAS Registry Number | 7486-40-0 |

| Molecular Formula | $$ \text{C}6\text{H}8\text{CaO}_4 $$ |

| Synonyms | Adipic acid calcium salt; Hexanedioic acid calcium salt; Calciumadipat |

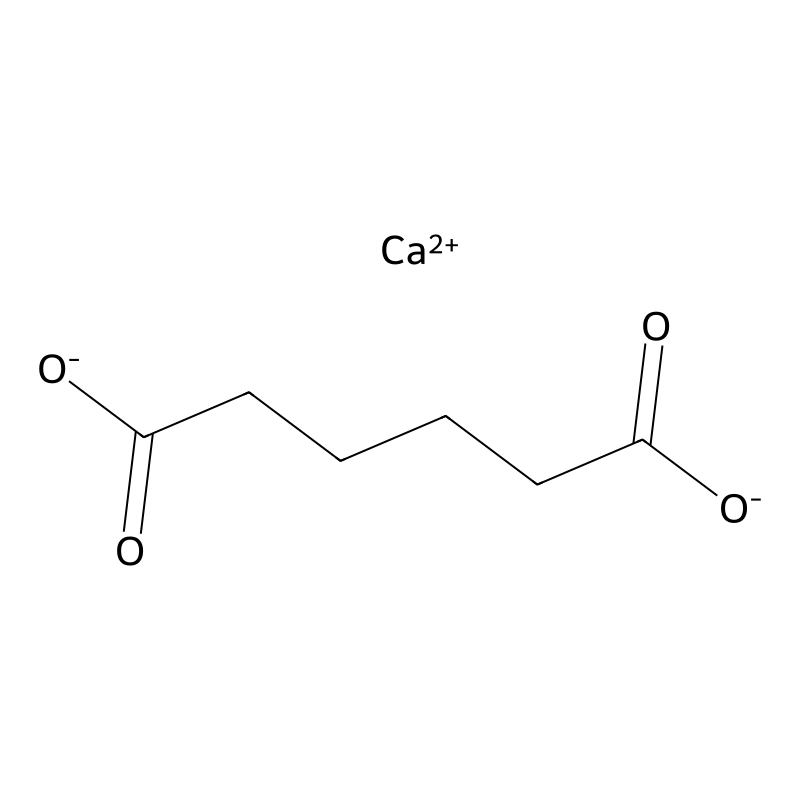

The compound’s SMILES representation is $$ \text{O=C([O-])CCCCC([O-])=O.[Ca+2]} $$, highlighting its dicarboxylate structure coordinated to a calcium ion .

Molecular Structure and Physicochemical Properties

Calcium adipate crystallizes as a white solid with a monoclinic lattice structure, stabilized by ionic interactions between calcium cations and adipate anions . Key physicochemical properties include:

The compound’s solubility in water arises from its ionic nature, while its thermal decomposition pathway under nitrogen involves the production of cyclopentanon, a valuable industrial intermediate .

Historical Context and Industrial Relevance

First synthesized in the early 20th century, calcium adipate gained prominence as a byproduct of caprolactam production, where pyrolysis of calcium adipate yielded cyclopentanon for nylon manufacturing . Its industrial applications expanded with advancements in polymer science:

- Plastics Stabilization: Calcium adipate serves as a co-stabilizer in polyvinyl chloride (PVC), enhancing thermal stability when combined with zinc stearate .

- Food Additives: Approved as a pH regulator and preservative (E number pending), it improves texture in baked goods and dairy products .

- Pharmaceuticals: Utilized in tablet formulations as a disintegrant and calcium supplement .

Recent breakthroughs, such as Baischem’s high-purity synthesis method (2025), have enabled its use in precision-driven sectors like biodegradable plastics and nanotechnology .

Neutralization of Adipic Acid with Calcium Hydroxide

The most fundamental and widely employed laboratory synthesis of calcium adipate involves the direct neutralization reaction between adipic acid and calcium hydroxide in aqueous solution [1] . This straightforward acid-base reaction proceeds according to the following stoichiometric equation:

C₆H₁₀O₄ + Ca(OH)₂ → Ca(C₆H₈O₄) + 2H₂O

The reaction is typically conducted at room temperature in distilled water, where adipic acid is first dissolved to form a clear solution . Calcium hydroxide is then added gradually under constant stirring to maintain proper mixing and prevent localized precipitation . The molar ratio of reactants is carefully controlled at 1:1 to ensure complete conversion and optimal yield [1].

During the neutralization process, the solution pH rises from the initial acidic conditions to neutral or slightly basic values, indicating the progression of the reaction . The formation of calcium adipate occurs through the replacement of hydrogen ions in the carboxylic acid groups with calcium ions, resulting in the formation of ionic bonds between the divalent calcium cation and the adipate dianion [1].

Temperature control during synthesis is critical for obtaining high-quality crystals . Elevated temperatures can accelerate the reaction rate but may lead to rapid precipitation and smaller crystal formation [8]. Conversely, lower temperatures provide better control over nucleation and crystal growth, typically resulting in larger, more well-formed crystals [8].

Alternative Synthetic Approaches and Variations

Several alternative synthetic routes have been developed to prepare calcium adipate under different reaction conditions and using various calcium sources . One significant variation involves the use of calcium acetate as the calcium source instead of calcium hydroxide . This approach offers advantages in terms of improved solubility and more controlled reaction kinetics.

The reaction with calcium acetate proceeds through a double displacement mechanism:

Ca(C₂H₃O₂)₂ + C₆H₁₀O₄ → Ca(C₆H₈O₄) + 2C₂H₄O₂

Another important variation utilizes calcium chloride in combination with sodium hydroxide to generate calcium ions in situ [1] . This method allows for precise control of calcium ion concentration and can be particularly useful when working with dilute solutions or when specific pH conditions must be maintained throughout the synthesis.

Microwave-assisted synthesis has emerged as a modern alternative that significantly reduces reaction times while maintaining product quality [1]. This technique employs controlled microwave heating to accelerate the neutralization reaction, typically completing the synthesis within minutes rather than hours required by conventional heating methods.

Hydrothermal synthesis represents another specialized approach, particularly valuable for preparing crystalline calcium adipate with specific morphological characteristics [22] [25]. This method involves conducting the reaction in sealed pressure vessels at elevated temperatures and pressures, allowing for the formation of highly ordered crystalline structures [22].

Industrial Production Techniques

Use of Calcium Carbonate and Calcium Oxide

Industrial production of calcium adipate frequently employs calcium carbonate and calcium oxide as more economical calcium sources compared to calcium hydroxide . Calcium carbonate offers significant cost advantages and is readily available in high purity from natural mineral sources .

The reaction with calcium carbonate requires slightly different conditions due to the lower reactivity of this calcium source . The process typically involves:

CaCO₃ + C₆H₁₀O₄ → Ca(C₆H₈O₄) + H₂O + CO₂

This reaction is characterized by the evolution of carbon dioxide gas, which must be properly managed in industrial settings to prevent pressure buildup and ensure worker safety . The reaction is typically conducted at elevated temperatures to overcome the activation energy barrier associated with calcium carbonate dissolution.

Calcium oxide presents an even more reactive alternative, generating significant heat upon hydration and subsequent reaction with adipic acid . The high exothermicity of calcium oxide reactions necessitates careful temperature control and staged addition to prevent overheating and potential thermal decomposition of the product .

Industrial processes utilizing calcium oxide often employ continuous stirred tank reactors with sophisticated temperature control systems to manage the heat generation effectively . The reaction typically proceeds through an initial hydration step followed by neutralization:

CaO + H₂O → Ca(OH)₂

Ca(OH)₂ + C₆H₁₀O₄ → Ca(C₆H₈O₄) + 2H₂O

Process Parameters: Temperature, pH, and Yield Optimization

Industrial production of calcium adipate requires careful optimization of multiple process parameters to achieve maximum yield and product quality . Temperature control represents one of the most critical factors, with optimal synthesis temperatures typically ranging from 35°C to 45°C .

| Parameter | Optimal Range | Impact on Product Quality |

|---|---|---|

| Temperature | 35-45°C | Crystal size and morphology |

| pH | 6.5-7.5 | Solubility and precipitation rate |

| Stirring Rate | 200-400 rpm | Mixing efficiency and crystal uniformity |

| Reaction Time | 1.5-3 hours | Complete conversion and crystal growth |

| Concentration | 0.1-0.5 M | Nucleation density and yield |

pH optimization is crucial for controlling both the reaction kinetics and the final product characteristics . Maintaining pH within the optimal range of 6.5 to 7.5 ensures complete neutralization while preventing the formation of basic calcium salts or unreacted acidic species . Industrial processes typically employ automatic pH monitoring and control systems to maintain these conditions throughout the reaction.

Yield optimization in industrial settings involves balancing reaction time, temperature, and concentration to maximize product formation while minimizing energy consumption and waste generation . Studies have shown that yields exceeding 95% can be achieved under optimized conditions, with careful attention to stoichiometric ratios and reaction completion .

Concentration programming represents an advanced optimization technique where reactant concentrations are varied throughout the synthesis to control nucleation and crystal growth [8]. This approach allows for the production of calcium adipate with specific crystal size distributions tailored to particular applications.

Crystallization and Purification

Single Gel Diffusion Technique for Crystal Growth

The single gel diffusion technique represents a specialized crystallization method particularly valuable for growing high-quality calcium adipate single crystals [8] [9]. This technique utilizes a gel medium to control the diffusion of reactants and provide a three-dimensional framework for controlled crystal nucleation and growth [8].

The preparation of silica gel for calcium adipate crystallization involves mixing sodium metasilicate solution with acidic solutions to achieve the desired gel density and pH [13]. Typical gel preparation parameters include:

| Gel Parameter | Specification | Purpose |

|---|---|---|

| Sodium Metasilicate Concentration | 1.03-1.06 g/cm³ | Gel density control [13] |

| Acid Concentration | 1-4 M | pH adjustment and gel setting [13] |

| Gel Aging Time | 12-48 hours | Stabilization and pore structure development [13] |

| Temperature | 25-35°C | Optimal gelation conditions [13] |

The single diffusion process involves incorporating one reactant (typically adipic acid) within the gel matrix while allowing the second reactant (calcium-containing solution) to diffuse from the top of the gel column [8] [9]. This arrangement creates a concentration gradient that promotes controlled precipitation and crystal growth at the diffusion interface [8].

The gel medium provides several advantages for calcium adipate crystallization [8] [13]. It suppresses convection currents that can lead to rapid, uncontrolled precipitation, instead promoting slow, diffusion-controlled growth that results in larger, more perfect crystals [8]. The three-dimensional gel network also provides nucleation sites while remaining sufficiently soft to accommodate crystal expansion during growth [8].

Calcium adipate monohydrate crystals grown using this technique typically exhibit triclinic crystal symmetry with space group P-1(2) . The gel diffusion method allows for the controlled incorporation of water molecules into the crystal structure, resulting in the stable monohydrate form [6].

Influence of Growth Conditions on Crystal Structure and Morphology

The crystal structure and morphological characteristics of calcium adipate are significantly influenced by the specific growth conditions employed during synthesis [8] [27]. Temperature variations during crystallization can dramatically affect both the crystal habit and the degree of hydration in the final product [12] [27].

Thermogravimetric analysis studies have revealed that calcium adipate monohydrate undergoes a characteristic three-stage thermal decomposition [27]. The first stage involves dehydration at temperatures between 50-150°C, followed by decomposition of the organic adipate chains at 250-400°C, and finally formation of calcium carbonate residues above 500°C [27].

Crystal morphology is particularly sensitive to the pH conditions during growth [8] [13]. Lower pH values tend to promote needle-like crystal habits, while neutral to slightly basic conditions favor more isometric crystal forms [8]. The presence of impurities or additives can also significantly modify crystal morphology, with certain organic compounds promoting specific crystal faces and growth directions [8].

| Growth Condition | Effect on Crystal Morphology | Typical Crystal Size |

|---|---|---|

| Low pH (4-5) | Needle-like crystals [8] | Length: 5-10 mm |

| Neutral pH (6-7) | Rhombic crystals [8] | 2-5 mm isometric |

| High pH (8-9) | Tabular crystals [8] | Thickness: 1-3 mm |

| Low temperature (20°C) | Large, well-formed crystals [8] | Up to 15 mm |

| High temperature (40°C) | Small, numerous crystals [8] | 1-2 mm average |

The rate of crystal growth is governed primarily by diffusion-controlled mechanisms when using gel techniques [8]. This diffusion control results in parabolic growth kinetics, where crystal size increases proportionally to the square root of time [8]. The diffusion-limited growth also contributes to the high crystalline perfection observed in gel-grown calcium adipate crystals, with dislocation densities often below 10³ per square centimeter [8].

X-ray Diffraction Analysis (Single-Crystal and Powder XRD)

Single-Crystal X-ray Diffraction

Calcium adipate monohydrate single crystals have been successfully synthesized using the single gel diffusion technique, employing silica gel as the growth medium [2]. This method enables controlled crystallization by allowing slow diffusion of reactants (calcium ions and adipic acid) within the gel matrix, which minimizes crystalline defects and produces high-quality single crystals suitable for detailed structural analysis .

The single gel diffusion approach represents a significant advancement in calcium adipate crystal preparation, as it provides precise control over nucleation and growth conditions. The silica gel medium acts as a semi-solid support that maintains uniform concentration gradients while preventing rapid precipitation, thereby facilitating the formation of well-defined crystalline structures .

Powder X-ray Diffraction Studies

Powder X-ray diffraction analysis has been extensively employed to characterize calcium adipate and its derivatives. The technique provides comprehensive information about crystal structure, phase purity, and lattice parameters [3]. Powder XRD patterns reveal characteristic diffraction peaks that can be indexed according to the crystal system and space group, enabling identification and quantitative analysis of different calcium adipate phases [4].

The powder diffraction method is particularly valuable for quality control and phase identification in calcium adipate samples prepared under various synthetic conditions. It allows for the detection of impurities, determination of crystallite size through peak broadening analysis, and monitoring of structural changes during thermal treatment or chemical modification [4].

Crystal System and Space Group Determination

Crystal System Classification

Calcium adipate monohydrate crystallizes in the triclinic crystal system . This crystal system is characterized by the lowest symmetry among the seven crystal systems, with all three crystallographic axes having different lengths and none of the interaxial angles being 90 degrees. The triclinic nature of calcium adipate reflects the complex coordination environment around the calcium ions and the flexible nature of the adipate ligands .

Space Group Assignment

The space group of calcium adipate monohydrate has been determined to be P-1(2) . This space group belongs to the triclinic crystal system and indicates the presence of an inversion center. The P-1 space group designation signifies that the crystal structure contains primitive lattice centering with inversion symmetry as the only symmetry element beyond translation .

The space group determination is crucial for understanding the molecular packing arrangement and the coordination geometry around the calcium centers. The P-1 space group suggests that the calcium adipate structure exhibits relatively low symmetry, which is consistent with the presence of water molecules and the flexible nature of the adipate chains that can adopt various conformations .

Structural Implications

The triclinic P-1 structure of calcium adipate monohydrate has significant implications for its physical and chemical properties. The low symmetry allows for diverse coordination environments and potentially multiple crystallographically distinct calcium sites. This structural complexity contributes to the compound's versatility in forming various hydrated phases and its ability to serve as a building block for more complex metal-organic frameworks [3].

The crystallographic data obtained from single-crystal and powder diffraction studies provide the foundation for understanding calcium adipate's behavior in different chemical environments and its potential applications in materials science and biomineralization processes [3].

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Vibrational Assignment and Functional Group Analysis

Infrared spectroscopy provides detailed information about the molecular structure and bonding environment in calcium adipate. The IR spectrum reveals characteristic absorption bands that correspond to specific vibrational modes of the adipate ligand and the coordination environment around the calcium ion [5] [6].

The characteristic IR frequencies observed for calcium adipate include a broad absorption band at 3437 cm⁻¹, which is attributed to O-H stretching vibrations arising from hydrogen bonding with coordinated water molecules and calcium oxide interactions [7]. This band is particularly prominent in the monohydrate form and provides direct evidence for the presence of water in the crystal structure.

The aliphatic C-H stretching vibrations appear at 2922 cm⁻¹, corresponding to the methylene groups in the adipate chain [7]. Additionally, a characteristic peak at 2511 cm⁻¹ is assigned to the -COOH stretching mode, indicating the presence of carboxylic acid functionality [7].

Carboxylate Coordination Modes

The region from 1700 cm⁻¹ to 1254 cm⁻¹ is particularly diagnostic for calcium adipate, as it contains the asymmetric and symmetric stretching vibrations of the carboxylate groups (O-C-O) [7]. These vibrations provide crucial information about the coordination mode of the adipate ligand to the calcium center. The frequency difference between the asymmetric and symmetric carboxylate stretches can indicate whether the carboxylate groups are coordinated in a monodentate, bidentate, or bridging fashion [6].

Metal-calcium interactions are evidenced by absorption bands at 870 cm⁻¹ and 757 cm⁻¹, which correspond to Ca-H and Ca-O stretching modes of vibration [7]. These bands confirm the formation of the organic framework and the direct coordination between calcium ions and the adipate ligands.

Applications in Structural Analysis

IR spectroscopy has proven invaluable for characterizing calcium adipate-based metal-organic frameworks and determining hydration states [5]. The technique allows for rapid identification of different calcium adipate phases and monitoring of structural changes during thermal treatment or chemical modification. The spectroscopic signatures can also be used to distinguish between different coordination polymorphs and to assess the purity of synthesized materials [6].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Calcium-43 NMR Investigations

Nuclear magnetic resonance spectroscopy, particularly ⁴³Ca NMR, has emerged as a powerful tool for investigating the local environment around calcium ions in calcium adipate systems [8] [9]. Despite the inherent challenges associated with ⁴³Ca NMR due to its low natural abundance, low gyromagnetic ratio, and quadrupolar nature, recent advances in dynamic nuclear polarization (DNP) techniques have significantly enhanced the sensitivity and applicability of this method [8].

Enhanced Sensitivity Through DNP

The application of ⁴³Ca MAS-DNP NMR (Magic Angle Spinning with Dynamic Nuclear Polarization) has revolutionized the study of calcium adipate complexes [8]. This technique utilizes ¹H-mediated polarization transfer to enhance ⁴³Ca signal intensity by several orders of magnitude, enabling the detection and characterization of calcium environments that were previously inaccessible [8].

Studies on frozen solutions of calcium complexes, including those with adipate ligands, have demonstrated that ⁴³Ca nuclei in symmetrical environments exhibit relatively low quadrupolar couplings, typically ranging from 0.6 to 1 MHz [8]. This characteristic allows for the use of "high-power" cross-polarization conditions that provide approximately 120 times greater sensitivity compared to conventional "low-power" conditions typically employed for quadrupolar nuclei [8].

Structural Information from NMR

⁴³Ca NMR spectroscopy provides unique insights into the coordination geometry and dynamics of calcium ions in adipate complexes. The chemical shift values and coupling patterns can reveal information about the number and nature of coordinating ligands, the symmetry of the coordination environment, and the presence of water molecules in the first coordination sphere [8].

Two-dimensional ¹H-⁴³Ca heteronuclear correlation (HetCor) experiments have been successfully employed to map calcium-ligand interactions in complex systems [8]. These experiments can distinguish different calcium coordination environments and provide information about the spatial arrangement of ligands around the metal center.

Applications in Octacalcium Phosphate Studies

Calcium adipate has been investigated as a component in octacalcium phosphate (OCP) hybrid materials using advanced ⁴³Ca NMR techniques [9] [10]. These studies have utilized ¹³C-¹³C correlation experiments and ¹³C{³¹P} rotational echo double resonance (REDOR) to determine the structural arrangement of adipate ligands within the OCP matrix [10].

The NMR investigations have revealed that adipate molecules in OCP composites adopt non-centrosymmetric but mutually identical structures, with two di-acids per unit cell disposed perpendicularly across the hydrated OCP layer [10]. These findings demonstrate the power of solid-state NMR in elucidating the detailed structure of complex organic-inorganic hybrid materials containing calcium adipate components.

Thermal Analysis

Thermogravimetric Analysis (TGA)

Multi-Stage Decomposition Behavior

Thermogravimetric analysis of calcium adipate monohydrate reveals a characteristic three-stage decomposition process that provides detailed information about the thermal stability and degradation pathway of the compound . The first stage, occurring in the temperature range of 50-150°C, corresponds to the loss of coordinated and adsorbed water molecules . This dehydration process is crucial for understanding the hydration state and water-binding strength in the crystal structure.

The second major decomposition stage occurs between 250-400°C and involves the breakdown of the adipate organic chain . During this stage, the aliphatic carbon-carbon bonds undergo thermal scission, leading to the formation of various organic decomposition products. The specific temperature range and mass loss percentage provide insights into the thermal stability of the organic component and the strength of the calcium-carboxylate coordination bonds.

The final stage of decomposition, occurring above 500°C, involves the formation of calcium carbonate residues . This high-temperature transformation represents the complete mineralization of the organic component, with the calcium ultimately converting to its most thermodynamically stable oxide or carbonate form under the experimental conditions.

Kinetic Analysis and Modeling

Thermogravimetric analysis data can be subjected to kinetic modeling using methods such as the Flynn-Wall-Ozawa or Kissinger approaches to determine activation energies and degradation mechanisms . These kinetic parameters are essential for predicting the long-term stability of calcium adipate under various environmental conditions and for optimizing processing conditions in industrial applications.

The activation energy for dehydration and decomposition processes provides quantitative measures of the energy barriers associated with each thermal transition. This information is particularly valuable for applications where calcium adipate is exposed to elevated temperatures, such as in high-temperature processing or thermal storage applications.

Applications in Materials Characterization

TGA has proven invaluable for determining the degree of modification in surface-treated calcium adipate materials [11]. For example, in studies of calcium carbonate modified with adipate-containing coupling agents, TGA measurements revealed mass losses of 5.27% in the temperature range of 180-630°C for gas-solid fluidization modified materials, compared to only 0.42% for unmodified samples [11]. These results demonstrate the utility of TGA in quantifying the extent of surface modification and in quality control of functionalized calcium adipate materials.

Differential Scanning Calorimetry (DSC)

Heat Flow Analysis and Phase Transitions

Differential scanning calorimetry provides complementary information to TGA by measuring heat flow changes associated with thermal transitions in calcium adipate [5] [12]. DSC analysis reveals endothermic and exothermic events that correspond to various physical and chemical processes, including phase transitions, dehydration, decomposition, and solid-state reactions.

The DSC thermograms of calcium adipate typically show endothermic peaks corresponding to dehydration events, which appear as broad signals due to the gradual release of water molecules from different coordination environments [12]. These thermal events provide information about the binding strength of water molecules and the energy required for their removal.

Thermal Properties of MOF Systems

In calcium-adipate metal-organic frameworks, DSC analysis has revealed interesting solid-state transformation behaviors [3] [5]. Studies of GWMOF-7 and GWMOF-8 frameworks have shown that these structures undergo solid-state transformations into denser three-dimensional frameworks upon heating [3]. These transformations are characterized by specific thermal signatures that can be monitored using DSC.

The thermal properties studied through DSC analysis provide crucial information for understanding the stability and potential applications of calcium-adipate MOFs. The ability to undergo controlled solid-state transformations makes these materials attractive for applications requiring stimuli-responsive behavior [3].

Combined TGA-DSC Analysis

Simultaneous TGA-DSC measurements provide comprehensive thermal characterization by correlating weight loss events with corresponding heat flow changes [12]. This combined approach allows for the unambiguous assignment of thermal events and provides a complete picture of the thermal behavior of calcium adipate materials.

The simultaneous analysis is particularly valuable for distinguishing between different types of thermal events, such as differentiating between endothermic dehydration and decomposition processes that might occur in overlapping temperature ranges [12]. This capability is essential for accurate interpretation of complex thermal behavior in multi-component calcium adipate systems.

Metal-Organic Frameworks (MOFs) Based on Calcium Adipate

Hydrothermal Synthesis of Calcium-Adipate Frameworks

Synthesis Methodology and Conditions

The hydrothermal synthesis method has emerged as the preferred approach for preparing calcium-adipate metal-organic frameworks due to its ability to produce well-crystallized, three-dimensional structures under controlled conditions [3] [13]. This synthesis technique involves the reaction of calcium salts with adipic acid in the presence of template molecules under elevated temperature and pressure conditions in aqueous media.

Two prominent examples of calcium-adipate MOFs, designated as GWMOF-7 and GWMOF-8, have been successfully synthesized using this hydrothermal approach [3] [13]. GWMOF-7 has the formula [Ca(C₆H₈O₄)(H₂O)₂]·(C₁₀H₈N₂), where 4,4'-bipyridine serves as the template molecule, while GWMOF-8 has the formula [Ca(C₆H₈O₄)(H₂O)₂]·(C₁₂H₁₂N₂), utilizing 1,2-bis(4-pyridyl)ethane as the templating agent [3].

Role of Template Molecules

The choice of template molecule plays a crucial role in directing the formation of specific framework architectures and controlling the pore size and geometry of the resulting MOF structures [3]. The template molecules serve multiple functions: they act as structure-directing agents during crystallization, occupy void spaces within the framework, and can potentially be removed to create accessible porosity.

The 4,4'-bipyridine template in GWMOF-7 and the 1,2-bis(4-pyridyl)ethane template in GWMOF-8 both contain pyridine functional groups that can participate in hydrogen bonding interactions with the calcium-adipate framework [14]. These interactions stabilize the framework structure and influence the final architecture of the MOF.

Synthesis Parameters and Optimization

The hydrothermal synthesis conditions, including temperature, pressure, reaction time, and reactant concentrations, must be carefully optimized to achieve high-quality crystalline products [3]. Typical synthesis conditions involve temperatures ranging from 120-200°C and reaction times of 12-48 hours, depending on the specific framework being targeted.

The pH of the reaction mixture is another critical parameter that influences the coordination mode of the adipate ligands and the overall framework topology. The hydrothermal environment promotes the in-situ formation of calcium-adipate coordination polymers while simultaneously incorporating the template molecules into the growing framework structure [3].

Structural and Thermal Properties of Calcium-Adipate MOFs

Three-Dimensional Framework Architecture

Both GWMOF-7 and GWMOF-8 form three-dimensional framework structures, as confirmed by single-crystal X-ray diffraction analysis [3] [13]. These frameworks are constructed from calcium nodes connected by adipate linkers, creating extended networks with incorporated template molecules residing in the framework cavities.

The structural characterization reveals that the calcium centers are coordinated by adipate carboxylate groups and water molecules, forming well-defined coordination geometries that contribute to the overall framework stability [3]. The adipate ligands adopt extended conformations that bridge between calcium centers, creating the three-dimensional connectivity essential for MOF formation.

Framework Flexibility and Dynamics

One of the most intriguing properties of calcium-adipate MOFs is their ability to undergo solid-state transformations [3] [13]. Thermal analysis studies have demonstrated that these frameworks can transform into denser three-dimensional structures upon heating, indicating a degree of structural flexibility that is uncommon in many rigid MOF systems.

This flexibility arises from the inherent conformational freedom of the adipate ligands, which can adopt different conformations (such as gauche-anti-gauche or gauche-anti-anti) depending on the thermal conditions [15]. The ability to undergo these structural transformations while maintaining framework integrity makes calcium-adipate MOFs particularly interesting for applications requiring responsive materials.

Thermal Stability and Decomposition

Thermogravimetric analysis of calcium-adipate MOFs reveals their thermal stability profiles and decomposition pathways [3] [5]. The frameworks typically exhibit initial weight loss corresponding to the removal of guest water molecules and template species, followed by framework decomposition at higher temperatures.

The thermal properties of these MOFs are influenced by several factors, including the strength of the calcium-carboxylate coordination bonds, the stability of the template molecules, and the degree of framework interpenetration [3]. Understanding these thermal characteristics is crucial for determining the operating temperature ranges for potential applications and for optimizing post-synthetic modification procedures.

Comparative Analysis with Other Adipate MOFs

Recent research has expanded the family of adipate-containing MOFs beyond calcium systems. For example, aluminum adipate MOF [Al(OH)(adp)] has been studied for its breathing behavior and structural dynamics [15]. Comparisons between calcium-adipate and aluminum-adipate frameworks reveal the influence of the metal node on framework properties, with calcium systems often exhibiting different flexibility characteristics compared to their aluminum counterparts.

The development of UiO-66 MOFs with high adipate content (up to 69 mol%) has demonstrated the feasibility of incorporating adipate ligands into established MOF platforms [16]. These developments highlight the versatility of adipate ligands in MOF chemistry and suggest potential strategies for creating new calcium-adipate framework materials with tailored properties.

Applications and Future Directions

The unique combination of biocompatibility (due to the calcium center), structural flexibility, and three-dimensional porosity makes calcium-adipate MOFs attractive candidates for various applications, including drug delivery, separation processes, and catalysis [17]. The ability to undergo controlled structural transformations adds an additional dimension of functionality that could be exploited in smart materials applications.

UNII

Related CAS

Other CAS

7486-40-0